molecular formula C19H23N3O5S B11136523 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide

Cat. No.: B11136523
M. Wt: 405.5 g/mol
InChI Key: VEEJPDLOAWOCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine sulfonyl group, a phenoxy group, and a pyridinylmethyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-chlorophenol with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 2-methyl-4-(morpholine-4-sulfonyl)phenol.

    Acetamide Formation: The phenoxy intermediate is then reacted with 4-pyridinemethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy and pyridinyl derivatives.

Scientific Research Applications

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide has several research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound’s sulfonyl and pyridinyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]acetic acid
  • N-[(pyridin-4-YL)methyl]acetamide
  • 4-(Morpholine-4-sulfonyl)phenol

Uniqueness

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C19H23N3O5S/c1-15-12-17(28(24,25)22-8-10-26-11-9-22)2-3-18(15)27-14-19(23)21-13-16-4-6-20-7-5-16/h2-7,12H,8-11,13-14H2,1H3,(H,21,23)

InChI Key

VEEJPDLOAWOCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.